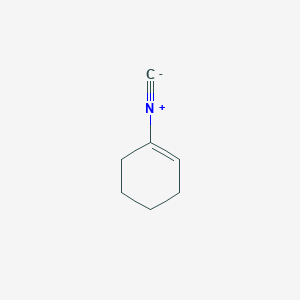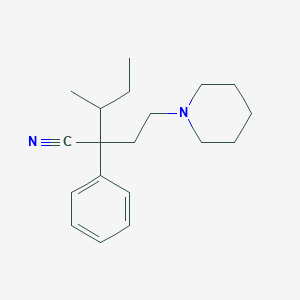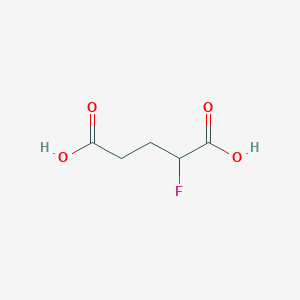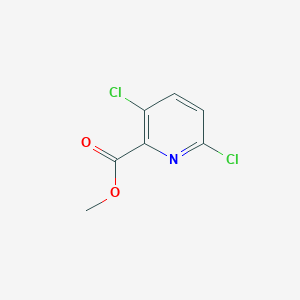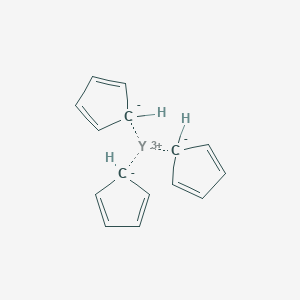
Tris(cyclopentadienyl)yttrium(III)
説明
Tris(cyclopentadienyl)yttrium(III), also known as YCp3, is an organometallic compound . It is used as a pharmaceutical intermediate . The compound is off-white to yellow and faint orange to orange and faint brown in color .
Synthesis Analysis
Tris(cyclopentadienyl)yttrium(III) can be synthesized by atomic layer deposition (ALD) with a new precursor yttrium tris-(N,N’-diisopropylacetamidinate), Y(iPr2amd)3, and water . The precursor is thermally stable and volatile and has high reactivity with water .Molecular Structure Analysis
The molecular weight of Tris(cyclopentadienyl)yttrium(III) is 284.19 g/mol . The linear formula of the compound is (C5H5)3Y . The compound is solid in form .Chemical Reactions Analysis
Tris(cyclopentadienyl)yttrium(III) was applied as a precursor for the ALD growth of cubic Y2O3 thin films on Si substrates at temperature as low as 175°C . The crystallinity, morphology, and chemical composition of the obtained Y2O3 layers were studied by XRD, AFM, and TOF-ERDA .Physical And Chemical Properties Analysis
Tris(cyclopentadienyl)yttrium(III) is a solid compound with a melting point of 296 °C . It has a boiling point of 200 °C under sublimation . The compound is sensitive to air and moisture .科学的研究の応用
Atomic Layer Deposition (ALD) Precursor
Tris(cyclopentadienyl)yttrium(III) is used as a precursor in the atomic layer deposition (ALD) of yttrium oxide and yttria-stabilized zirconia thin films . ALD is a thin film deposition technique that is based on the sequential use of a gas phase chemical process. The majority of ALD reactions use two chemicals, typically called precursors. These precursors react with the surface of a material one at a time in a sequential, self-limiting, manner. Through the repeated exposure to separate precursors, a thin film is slowly deposited .
Low-Temperature ALD Growth
Tris(cyclopentadienyl)yttrium(III), and for comparison Y(MeCp)3, (both with H2O as O source) was applied as a precursor for the ALD growth of cubic Y2O3 thin films on Si substrates at temperatures as low as 175°C . This makes it a valuable compound in the fabrication of thin films at lower temperatures, which can be beneficial in certain manufacturing processes .
Pharmaceutical Intermediate
Tris(cyclopentadienyl)yttrium(III) is also used as a pharmaceutical intermediate . An intermediate in the context of chemistry is a substance formed during a middle step of a chemical reaction between reactants and the desired product. In the pharmaceutical industry, intermediates are typically used in the production of active pharmaceutical ingredients (APIs) .
Organometallic Compound Research
As an organometallic compound, Tris(cyclopentadienyl)yttrium(III) is of interest in the field of organometallic chemistry . Organometallic chemistry is the study of chemical compounds containing bonds between carbon and a metal. These compounds can be used in a variety of applications, including catalysis, materials science, and medicine .
Material Science Research
Tris(cyclopentadienyl)yttrium(III) is also used in material science research . Material science is an interdisciplinary field involving the properties of matter and its applications to various areas of science and engineering. This includes studying the structure, properties, and performance of various materials .
Rare Earth Research
Tris(cyclopentadienyl)yttrium(III) is a compound of yttrium, which is a rare earth element . Therefore, it is used in research related to rare earth elements and their compounds .
作用機序
Target of Action
Tris(cyclopentadienyl)yttrium(III), also known as YCp3, is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products .
Mode of Action
As a catalyst, Tris(cyclopentadienyl)yttrium(III) interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible . The exact nature of these interactions can vary depending on the specific reaction and the other reactants present .
Biochemical Pathways
While the specific biochemical pathways affected by Tris(cyclopentadienyl)yttrium(III) can vary widely depending on its use, in general, it is involved in pathways where a catalyst is needed to facilitate a reaction . The downstream effects of these reactions can also vary, but they often involve the synthesis of new compounds or the breakdown of existing ones .
Pharmacokinetics
Like other yttrium compounds, it is likely to have low bioavailability due to its poor solubility in water .
Result of Action
The primary result of Tris(cyclopentadienyl)yttrium(III)'s action is the facilitation of chemical reactions . By acting as a catalyst, it allows these reactions to proceed more efficiently, leading to higher yields of the desired products .
Action Environment
The action of Tris(cyclopentadienyl)yttrium(III) can be influenced by various environmental factors. For instance, it is sensitive to moisture, light, and heat , which can affect its stability and efficacy as a catalyst . Therefore, it is typically stored and used under controlled conditions to ensure its effectiveness .
Safety and Hazards
特性
IUPAC Name |
cyclopenta-1,3-diene;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQIFTSPAVIXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(cyclopentadienyl)yttrium(III) | |
CAS RN |
1294-07-1 | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)yttrium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1294-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(.eta.5-cyclopenta-2,4-dien-1-yl)yttrium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001294071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)yttrium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



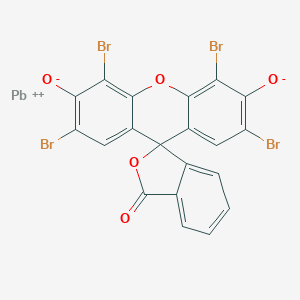

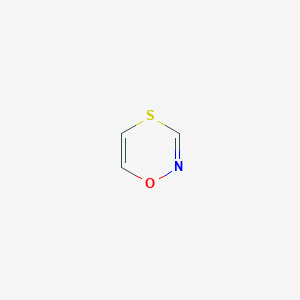
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)


